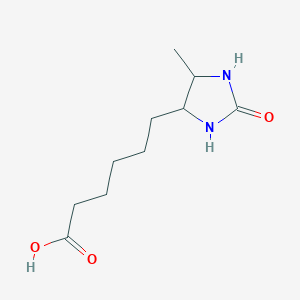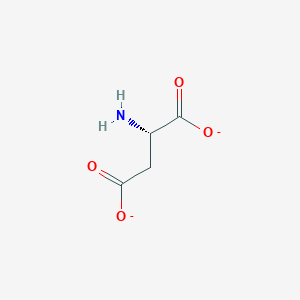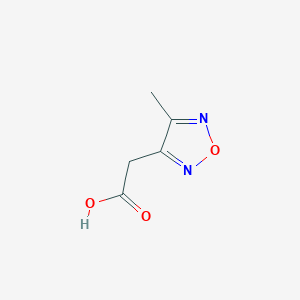
Dethiobiotin
Descripción general
Descripción
Dethiobiotin is a modified form of biotin, also known as vitamin B7. It is a sulfur-free derivative of biotin and serves as a precursor in the biotin biosynthetic pathway. This compound is involved in various biochemical processes and is used extensively in scientific research due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dethiobiotin can be synthesized through several chemical routes. One common method involves the reaction of 5-methyl-2-oxo-4-imidazolidinehexanoic acid with specific reagents under controlled conditions . The reaction typically requires a series of steps, including the formation of intermediate compounds and subsequent purification processes.
Industrial Production Methods
In industrial settings, desthiobiotin is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The production process is optimized to achieve high yields and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dethiobiotin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form biotin through the action of biotin synthase (BioB).
Reduction: Reduction reactions involving desthiobiotin are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving desthiobiotin include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major product formed from the oxidation of desthiobiotin is biotin. Other reactions may yield various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Dethiobiotin has a wide range of applications in scientific research:
Mecanismo De Acción
Dethiobiotin exerts its effects primarily through its conversion to biotin. The enzyme biotin synthase (BioB) catalyzes the insertion of a sulfur atom into desthiobiotin, converting it to biotin via a radical-based mechanism . This conversion is crucial for the biological activity of biotin-dependent enzymes involved in carboxylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Biotinylated derivatives: Various biotinylated compounds, such as biotinylated peptides and proteins, share similar binding properties with desthiobiotin.
Uniqueness
Dethiobiotin is unique due to its sulfur-free structure, which allows for reversible binding to avidin and streptavidin. This property makes it particularly useful in applications where mild elution conditions are required .
Propiedades
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862136 | |
| Record name | 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15720-25-9, 636-20-4 | |
| Record name | 5-Methyl-2-oxo-4-imidazolidinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15720-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Desthiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Desthiobiotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Desthiobiotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)



